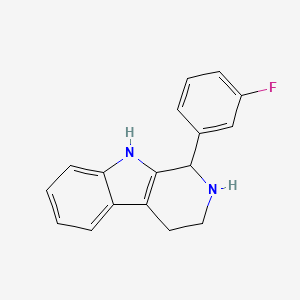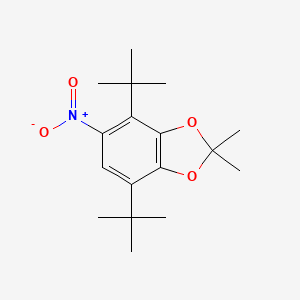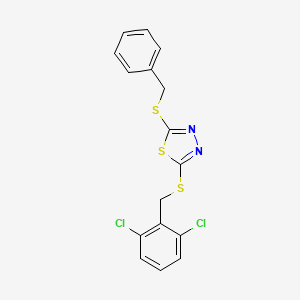![molecular formula C17H22Cl2N2O4S B4590425 4-({1-[(2,4-dichlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4590425.png)
4-({1-[(2,4-dichlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Übersicht
Beschreibung
4-({1-[(2,4-dichlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is a useful research compound. Its molecular formula is C17H22Cl2N2O4S and its molecular weight is 421.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.0677337 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ionic Liquid Crystals Involving Piperidinium and Morpholinium
Research by Lava, K., Binnemans, K., & Cardinaels, T. (2009) explored the use of piperidinium and morpholinium cations in designing ionic liquid crystals. These cations, when combined with various anions, exhibited a rich mesomorphic behavior including high-ordered smectic phases and hexagonal columnar phases. This study suggests potential applications of these compounds in the field of liquid crystal technology (Lava, K., Binnemans, K., & Cardinaels, T., 2009).
Antimicrobial and Modulating Activity
Oliveira, M. A., et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound from the class of sulfonamides. The study showed significant modulating activity in combination with amikacin against Pseudomonas aeruginosa, indicating its potential use in enhancing antibiotic efficacy (Oliveira, M. A., et al., 2015).
Synthesis and Characterization of Sulfonamide Inhibitors
Supuran, C., et al. (2013) synthesized and tested sulfonamides incorporating morpholine as inhibitors of carbonic anhydrase isoenzymes. These compounds showed varying nanomolar inhibition concentrations, indicating their potential as pharmacological agents in treating diseases related to these enzymes (Supuran, C., et al., 2013).
Reaction Kinetics with Aliphatic Amines
Asahi, Y., Tanaka, M., & Shinozaki, K. (1984) studied the reaction kinetics of sodium 1, 2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine. Their findings provide insights into the reaction mechanisms and potential synthetic applications in pharmaceuticals (Asahi, Y., Tanaka, M., & Shinozaki, K., 1984).
Antibiotic Activity Enhancement
Janakiramudu, D. B., et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited promising antimicrobial activity, indicating their potential in enhancing antibiotic efficacy (Janakiramudu, D. B., et al., 2017).
Synthesis of Heterocyclic Compounds
Yar, M., McGarrigle, E., & Aggarwal, V. (2009) demonstrated the use of bromoethylsulfonium salt in the synthesis of heterocyclic compounds like morpholines and benzoxazepines. This method can be applied in the synthesis of various bioactive heterocyclic compounds (Yar, M., McGarrigle, E., & Aggarwal, V., 2009).
Eigenschaften
IUPAC Name |
[1-[(2,4-dichlorophenyl)methylsulfonyl]piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4S/c18-15-4-3-14(16(19)10-15)12-26(23,24)21-5-1-2-13(11-21)17(22)20-6-8-25-9-7-20/h3-4,10,13H,1-2,5-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJRAJAEGPGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4590347.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4590364.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4590376.png)
![1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4590384.png)
![N-(4-CHLOROPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B4590392.png)
![N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4590400.png)
![3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4590406.png)

![2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL](/img/structure/B4590424.png)

![3-cinnamyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4590443.png)

![2-(2,4-dichlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4590462.png)
